molecular formula C18H22N2O B018989 2-(diethylamino)-N-(2-phenylphenyl)acetamide CAS No. 109555-53-5

2-(diethylamino)-N-(2-phenylphenyl)acetamide

Cat. No.: B018989
CAS No.: 109555-53-5
M. Wt: 282.4 g/mol
InChI Key: CHWBOTZKLAHSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 2-(diethylamino)-2’-phenyl- is an organic compound that belongs to the class of acetanilides. It is characterized by the presence of a phenyl group attached to an acetamido group, with a diethylamino substituent. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-(diethylamino)-2’-phenyl- typically involves the acetylation of aniline derivatives. One common method includes the reaction of aniline with acetic anhydride in the presence of a catalyst such as zinc dust . The reaction is carried out under anhydrous conditions and often requires heating to facilitate the acetylation process .

Industrial Production Methods

Industrial production of Acetanilide, 2-(diethylamino)-2’-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of eco-friendly catalysts and green chemistry principles is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-(diethylamino)-2’-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

Acetanilide, 2-(diethylamino)-2’-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetanilide, 2-(diethylamino)-2’-phenyl- primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting its analgesic and antipyretic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetanilide, 2-(diethylamino)-2’-phenyl- is unique due to its specific diethylamino substituent, which imparts distinct chemical and pharmacological properties. This differentiates it from other acetanilide derivatives and makes it a valuable compound for various applications .

Properties

CAS No.

109555-53-5

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-(diethylamino)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C18H22N2O/c1-3-20(4-2)14-18(21)19-17-13-9-8-12-16(17)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,19,21)

InChI Key

CHWBOTZKLAHSNA-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2

109555-53-5

Synonyms

2-diethylamino-N-(2-phenylphenyl)acetamide

Origin of Product

United States

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